![molecular formula C15H13ClN2O3 B6392544 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261956-46-0](/img/structure/B6392544.png)
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid (2C5DPCA) is a synthetic compound that has been extensively studied in the scientific community due to its potential as a therapeutic agent. It is a derivative of nicotinic acid and is composed of a phenolic ring, a dimethylamino group, and a chlorine atom. This compound has been studied for its potential to modulate various biological processes, including inflammation and oxidative stress, and has been found to have a wide range of applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition is thought to be responsible for the anti-inflammatory effects of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. In addition, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is believed to inhibit the production of reactive oxygen species (ROS), which are molecules that are involved in oxidative stress and can be damaging to cells.
Biochemical and Physiological Effects
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have anti-oxidant effects, as it has been shown to reduce the production of reactive oxygen species (ROS). Furthermore, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have anti-cancer effects, as it has been shown to inhibit the growth of tumor cells in vitro.
Advantages and Limitations for Lab Experiments
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in a two-step process. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are some limitations to its use in laboratory experiments. For example, it has not been studied extensively in vivo, so its effects in humans are not yet known. Additionally, its mechanism of action is not fully understood, so further research is needed to elucidate its exact mechanism of action.
Future Directions
There are several future directions for the study of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. For example, further research is needed to better understand its mechanism of action, as well as its effects in humans. Additionally, further studies are needed to explore its potential as an anti-cancer agent. Finally, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% could be studied in combination with other compounds to further explore its potential therapeutic applications.
Synthesis Methods
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can be synthesized through a two-step process. In the first step, a mixture of nicotinic acid, dimethylaminocarbonyl chloride, and pyridine is heated in a sealed tube to form 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. The second step involves the hydrolysis of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% to form 2-chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid.
Scientific Research Applications
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been studied for its potential to modulate various biological processes, including inflammation and oxidative stress. It has been found to have anti-inflammatory and antioxidant properties, which have been demonstrated in both in vitro and in vivo studies. In addition, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of tumor cells.
properties
IUPAC Name |
2-chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-18(2)14(19)10-5-3-4-9(6-10)11-7-12(15(20)21)13(16)17-8-11/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCSVFAZNMIZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688053 |
Source


|
| Record name | 2-Chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-46-0 |
Source


|
| Record name | 2-Chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

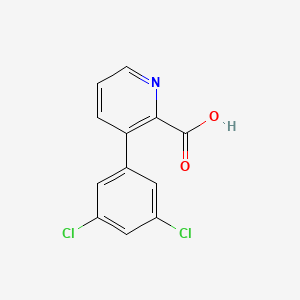
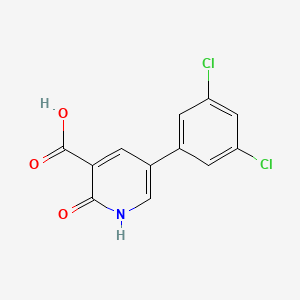
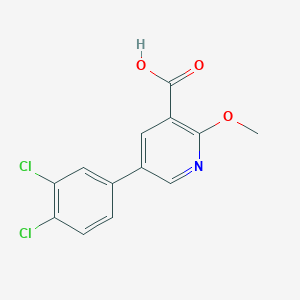
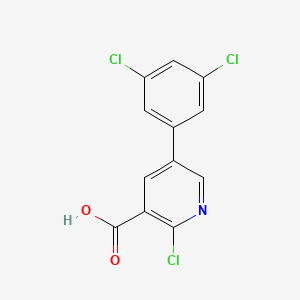
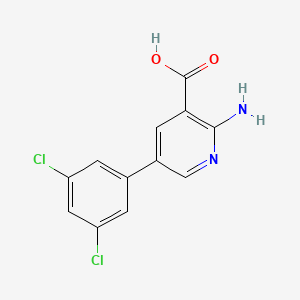


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392493.png)

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392504.png)
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392517.png)
![2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392518.png)
![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392534.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392536.png)